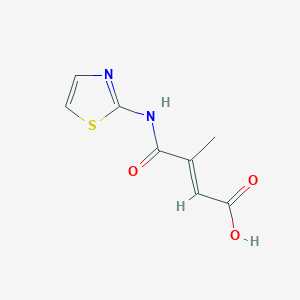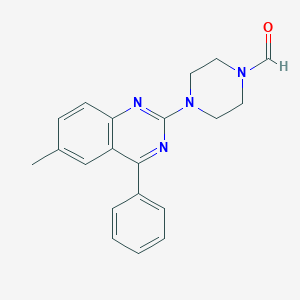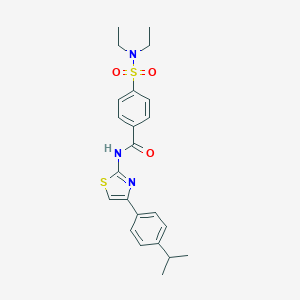
4-(N,N-diethylsulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N,N-diethylsulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide, also known as DSB, is a novel small molecule that has gained attention in the scientific research community due to its potential therapeutic applications. DSB is a sulfonamide derivative that has been synthesized using various methods and has shown promising results in preclinical studies.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
4-(N,N-diethylsulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide and its derivatives have been extensively studied for their antimicrobial and antifungal properties. Research indicates that these compounds exhibit sensitivity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Candida albicans. Such properties make these compounds promising for further studies in the development of antimicrobial agents (Sych et al., 2019). Similarly, N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives, which share a structural resemblance, have also demonstrated significant antimicrobial activity, suggesting a broad spectrum of potential applications for these compounds in battling microbial infections (Chawla, 2016).
Anticancer Potential
The derivative compounds of this compound have shown promising results in anticancer evaluations. For instance, certain derivatives have demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These findings highlight the potential of these compounds in the development of new and effective anticancer therapies (Ravinaik et al., 2021).
Supramolecular Gelators
A new series of N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior. The research aimed to understand the role of methyl functionality and multiple non-covalent interactions in gelation/non-gelation behavior. Two specific amides displayed gelation behavior towards specific solvent mixtures, indicating potential applications in various industrial and pharmaceutical processes where gel formation is crucial (Yadav & Ballabh, 2020).
Propiedades
IUPAC Name |
4-(diethylsulfamoyl)-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c1-5-26(6-2)31(28,29)20-13-11-19(12-14-20)22(27)25-23-24-21(15-30-23)18-9-7-17(8-10-18)16(3)4/h7-16H,5-6H2,1-4H3,(H,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFRYHHVFGEBIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

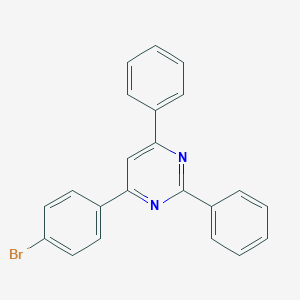
![N-methyl-N-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B420743.png)
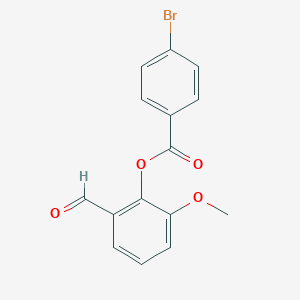
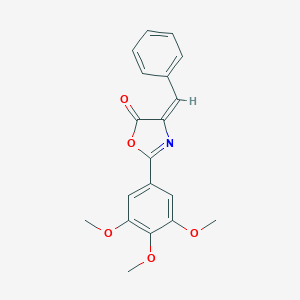
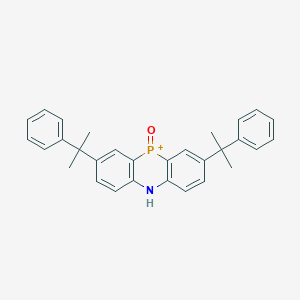
![2'-(3-Chloroanilino)-6'-(diethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B420751.png)
![N-[4-(acetylamino)phenyl]-2-(hydroxyimino)acetamide](/img/structure/B420752.png)
![N-[8-(acetylamino)-4,5-dibromo-9,10-dioxo-9,10-dihydro-1-anthracenyl]acetamide](/img/structure/B420755.png)
![ethyl 4,6-dibromo-2-methyl-7-oxo-7H-naphtho[1,2,3-de]quinoline-1-carboxylate](/img/structure/B420756.png)
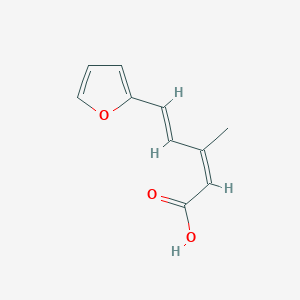
![ethyl 2-chloro-7-oxo-7H-naphtho[1,2,3-de]quinoline-1-carboxylate](/img/structure/B420759.png)
![ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B420760.png)
